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Introduction
The AKT serine/threonine kinase family, comprising AKT1, AKT2, and AKT3, is a central hub in

cellular signaling, governing a wide array of processes including cell growth, proliferation,

survival, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of numerous

diseases, most notably cancer, making it a prime target for therapeutic development. The

advent of CRISPR/Cas9 genome editing technology has provided an unprecedented tool to

dissect the specific functions of each AKT isoform with high precision. By creating targeted

knockouts of the individual AKT genes, researchers can elucidate their distinct and overlapping

roles in normal physiology and disease pathogenesis.

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate

AKT knockout cell lines and for performing subsequent functional analyses. Detailed protocols

for key experiments are provided, along with examples of quantitative data to guide

experimental design and interpretation.

Data Presentation: Quantitative Effects of AKT
Isoform Knockout
The following tables summarize quantitative data from studies that have utilized CRISPR/Cas9

or siRNA to eliminate AKT isoform expression. These data illustrate the functional

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1593258?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17426444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


consequences of ablating each isoform on cell proliferation, apoptosis, and downstream

signaling.

Table 1: Effects of AKT Isoform Knockout on Cell Proliferation

Cell Line
AKT
Isoform
Targeted

Method
Proliferatio
n Assay

Outcome Reference

Pancreatic

Cancer

(KPC)

AKT1, AKT2,

AKT3 (Triple

KO)

CRISPR/Cas

9
Cell Counting

Significant

reduction in

growth rate

compared to

single or

double

knockouts.

[2]

C2 Myoblasts AKT1 siRNA
BrdU

Incorporation

Significant

reduction in

S-phase

entry.

[3]

C2 Myoblasts AKT2 siRNA
BrdU

Incorporation

No significant

effect on S-

phase entry.

[3]

HeLa Cells

NOX4

(upstream of

AKT)

CRISPR/Cas

9
MTT Assay

Significant

reduction in

cell

proliferation.

[4]

Breast

Cancer

(MDA-MB-

231)

PI3Kca

(upstream of

AKT)

CRISPR/Cas

9

Cell Viability

Assay

Substantial

reduction in

cell viability.

[5]

Table 2: Effects of AKT Isoform Knockout on Apoptosis
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Cell Line
AKT Isoform
Targeted

Apoptosis
Assay

Outcome Reference

Factor-

Dependent

Myeloid (FDM)

Cells

AKT1
Propidium Iodide

Exclusion

Increased

apoptosis in

limiting IL-3

concentrations.

[6]

Human Tumor

Cell Lines (20

lines)

All 3 AKT

isoforms
siRNA

Apoptosis

Assays

Apoptosis

induced in 9 out

of 20 cell lines.

Liver Cancer

Cells
AKT CRISPR/Cas9

Annexin V/PI

Staining

Increased

apoptosis ratio in

AKT-knockout

cells.

Liver Cancer

Cells
AKT CRISPR/Cas9

Caspase-3

Activation

Higher

expression of

active caspase-3

in AKT-knockout

cells.

Human Lens

Epithelial Cells
AKT1 Annexin V/FITC

Enhanced

resistance to

oxidative stress-

induced

apoptosis (due to

compensatory

AKT2

upregulation).

[7]

Table 3: Effects of AKT Isoform Knockout on Downstream Signaling
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Cell Line
AKT Isoform
Targeted

Downstream
Target

Western Blot
Analysis
Outcome

Reference

Pancreatic

Cancer (KPC)

AKT2/AKT3

(Double KO)

p-GSK3β, p-

PRAS40

Significant

decrease in

phosphorylation.

[2]

Human Lens

Epithelial Cells
AKT1 p-MDM2 (S166)

Significant

upregulation of

phosphorylation.

[7]

Fibrosarcoma

(HT-1080)
AKT1

mTOR, BCL-2,

FOXO1

Significant

alteration in

expression

levels.

[8]

Mouse Skeletal

Muscle

AKT (Double

KO)
p-S6, p-4EBP1

No significant

change in

phosphorylation.

[9]

Glioma Cells
Mst1 (interacts

with AKT)
p-AKT, p-mTOR

Downregulation

of Mst1

significantly

increased AKT

and mTOR

phosphorylation.

[10]

Signaling Pathways and Experimental Workflows
To visualize the intricate relationships within the AKT signaling cascade and the experimental

steps involved in its study, the following diagrams are provided.
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Caption: The PI3K/AKT Signaling Pathway.
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Validation Methods

Functional Assays

1. sgRNA Design
(Targeting AKT1, AKT2, or AKT3)

2. Vector Construction
(Cloning sgRNA into Cas9 vector)

3. Transfection into Cells
(e.g., Lipofection, Electroporation)

4. Single Cell Cloning
(Limiting Dilution or FACS)

5. Knockout Validation

6. Functional Assays Sanger Sequencing
(Indel detection)

qPCR
(mRNA expression)
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Caption: Experimental Workflow for CRISPR/Cas9-Mediated AKT Knockout.

Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of AKT
Genes in a Cancer Cell Line
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This protocol provides a general framework for generating AKT knockout cell lines using a

plasmid-based CRISPR/Cas9 system.

1.1. sgRNA Design and Vector Preparation

sgRNA Design: Design at least two sgRNAs targeting an early exon of the desired AKT

isoform (AKT1, AKT2, or AKT3) using a reputable online tool (e.g., GenScript's gRNA design

tool, Synthego Design Tool). Prioritize sgRNAs with high on-target scores and low off-target

predictions.

Validated sgRNA Sequences (Human):

AKT1: 5'-GCTGACCAAGATGACAGCAT-3' (Targets Exon 3)

AKT2: 5'-GTCGCTCTTGTCGTCGTCGT-3' (Targets Exon 3)

AKT3: 5'-TTCCTCAAGAAGGAAGTCAT-3' (Targets Exon 4)

Vector Selection: Choose a CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and

the sgRNA. Vectors containing a fluorescent marker (e.g., GFP) or a selectable marker (e.g.,

puromycin resistance) are recommended for enrichment of transfected cells.

Cloning: Synthesize and clone the designed sgRNA sequences into the chosen

CRISPR/Cas9 vector according to the manufacturer's instructions. Verify the correct insertion

of the sgRNA sequence by Sanger sequencing.

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for transfection.

1.2. Cell Culture and Transfection

Cell Culture: Culture the chosen cancer cell line (e.g., HeLa, MCF-7, U-87 MG) in the

recommended medium and conditions until they reach 70-80% confluency.

Transfection: Transfect the cells with the AKT-targeting CRISPR/Cas9 plasmid using a

suitable method (e.g., lipofection-based reagent or electroporation). Include a non-targeting

sgRNA control.

1.3. Single-Cell Cloning and Expansion
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Enrichment (Optional): If the vector contains a selectable marker, apply the selection agent

(e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells. If using a

fluorescent marker, sort the positive cells using fluorescence-activated cell sorting (FACS).

Limiting Dilution: After enrichment (or 48-72 hours post-transfection if no enrichment is

performed), harvest the cells and perform serial dilutions to seed single cells into individual

wells of a 96-well plate.

Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are

visible, expand them into larger culture vessels.

1.4. Knockout Validation

Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region

of the AKT gene targeted by the sgRNA using PCR. Analyze the PCR products for insertions

or deletions (indels) using Sanger sequencing followed by a TIDE or ICE analysis, or by a T7

Endonuclease I assay.

mRNA Expression Analysis: Extract total RNA from the clones and perform quantitative real-

time PCR (qRT-PCR) to confirm a significant reduction in the mRNA expression of the

targeted AKT isoform.

Protein Expression Analysis: Perform Western blot analysis to confirm the absence of the

targeted AKT protein.

Protocol 2: Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Cell Seeding: Seed an equal number of wild-type and AKT knockout cells into a 96-well plate

(e.g., 5,000 cells/well) in at least triplicate. Include wells with medium only as a blank control.

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under

standard cell culture conditions.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C until a purple precipitate is visible.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the

absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis (Annexin V) Assay
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell

surface.

Cell Culture and Treatment: Culture wild-type and AKT knockout cells to the desired

confluency. If inducing apoptosis, treat the cells with an appropriate stimulus (e.g., serum

starvation, a chemotherapeutic agent).

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by

trypsinization.

Washing: Wash the cells twice with ice-cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room

temperature.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis: Quantify the percentage of cells in each quadrant.
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Protocol 4: Quantitative Western Blot Analysis of
Downstream AKT Signaling
This protocol allows for the quantification of changes in the phosphorylation status of key

downstream targets of AKT.

Cell Lysis: Lyse wild-type and AKT knockout cells in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with a primary antibody against a phosphorylated downstream

target of AKT (e.g., p-mTOR, p-GSK3β, p-FOXO1) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the

total protein for the downstream target and a loading control (e.g., β-actin or GAPDH).

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Normalize the intensity of the phosphorylated protein to the total protein and then to the

loading control.

Protocol 5: Glucose Uptake Assay
This assay measures the ability of cells to take up glucose, a key metabolic process regulated

by AKT.
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Cell Culture: Seed wild-type and AKT knockout cells in a 96-well plate and allow them to

adhere overnight.

Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.

Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30

minutes) to induce glucose uptake. Include an unstimulated control.

2-Deoxyglucose (2-DG) Uptake: Add 2-DG, a glucose analog, to the cells and incubate for a

defined period (e.g., 10-20 minutes).

Cell Lysis and Detection: Lyse the cells and measure the intracellular accumulation of 2-DG-

6-phosphate using a colorimetric or fluorescent assay kit according to the manufacturer's

instructions.[11][12][13][14][15]

Data Analysis: Normalize the glucose uptake to the protein concentration or cell number.

Special Considerations for Neuronal Cells
Targeting AKT3 in neuronal cells requires specific considerations due to their post-mitotic

nature and lower transfection efficiency.

Delivery Method: Lentiviral or adeno-associated viral (AAV) delivery of the CRISPR/Cas9

components is often more efficient than plasmid transfection for primary neurons or difficult-

to-transfect neuronal cell lines (e.g., SH-SY5Y).[16][17]

Time Course: The effects of gene knockout may take longer to manifest in post-mitotic

neurons due to the slower turnover of existing proteins. Allow for a longer time course (e.g.,

7-10 days) before assessing protein knockdown and functional consequences.[17]

Functional Assays: Assays for neuronal-specific functions, such as neurite outgrowth,

synaptic plasticity, or electrophysiological recordings, should be employed to assess the

impact of AKT3 knockout.

Conclusion
The use of CRISPR/Cas9 to systematically knock out AKT1, AKT2, and AKT3 provides a

powerful and precise approach to unravel the complex and isoform-specific functions of this
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critical signaling pathway. The protocols and data presented in these application notes offer a

robust framework for researchers to design, execute, and interpret experiments aimed at

understanding the roles of AKT in health and disease, and for the development of novel

therapeutic strategies targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://worldwide.promega.com/resources/protocols/technical-manuals/101/glucose-uptake-glo-assay-protocol/
https://www.revvity.com/ask/glucose-uptake-assays
https://www.researchgate.net/figure/Glucose-uptake-assay-protocol-2a-Equation-detailing-the-reactions-involved-in-a-glucose_fig1_360604982
https://www.abcam.com/ps/products/136/ab136955/documents/ab136955%20ab136955%20Glucose%20Uptake%20kit%20colorimetric%20protocol%20v14%20(website).pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/337/017/mak083bul.pdf
https://www.researchgate.net/post/Can_anyone_help_me_finding_a_protocol_for_knockout_a_gene_using_CRISPR_in_primary_neuron_culture
https://epublications.marquette.edu/cgi/viewcontent.cgi?article=1404&context=theses_open
https://www.benchchem.com/product/b1593258#using-crispr-cas9-to-study-akt-gene-function
https://www.benchchem.com/product/b1593258#using-crispr-cas9-to-study-akt-gene-function
https://www.benchchem.com/product/b1593258#using-crispr-cas9-to-study-akt-gene-function
https://www.benchchem.com/product/b1593258#using-crispr-cas9-to-study-akt-gene-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593258?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

